molecular formula C20H17NO2S B2412658 N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide CAS No. 40154-51-6

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2412658
CAS No.: 40154-51-6
M. Wt: 335.42
InChI Key: NQZFCKWBUVUNBL-UHFFFAOYSA-N
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Description

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a biphenyl group, a sulfonyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives with modified functional groups.

    Reduction: Amines with reduced hydrazone linkages.

    Substitution: Aromatic compounds with various substituents on the biphenyl or sulfonyl rings.

Scientific Research Applications

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets through its functional groups. The biphenyl and sulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. The hydrazone linkage can undergo hydrolysis or redox reactions, modulating the compound’s activity. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Biphenyl-4-ylmethylene)-4-butylaniline: Similar structure with a butyl group instead of a sulfonyl group.

    N-(Biphenyl-4-ylmethylene)-4-methoxybenzenesulfonohydrazide: Similar structure with a methoxy group instead of a methyl group.

    N-(Biphenyl-4-ylmethylene)-4-chlorobenzenesulfonohydrazide: Similar structure with a chloro group instead of a methyl group.

Uniqueness

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the methylbenzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. The combination of the biphenyl group and the sulfonyl group enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

(NE)-4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZFCKWBUVUNBL-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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